Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate
Description
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl ester group at position 3, a difluoromethyl group, and a methyl group at position 3. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptides. The difluoromethyl substituent enhances metabolic stability and lipophilicity, while the tert-butyl ester acts as a protecting group for carboxylic acids during synthesis .
Properties
Molecular Formula |
C11H19F2NO2 |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3 |
InChI Key |
LXERMKRFWFWZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C(=O)OC(C)(C)C)C(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Pyrrolidine Ring Construction: The core pyrrolidine ring is typically synthesized or obtained from commercially available chiral pyrrolidine derivatives.
- Difluoromethyl Group Introduction: Electrophilic or nucleophilic difluoromethylation reagents are employed to install the difluoromethyl substituent at the 4-position.
- Methyl Substitution: The methyl group at the 4-position can be introduced via alkylation or may be present in the starting material.
- Carboxylate Protection: The carboxylic acid group at the 3-position is protected as a tert-butyl ester to enhance stability and facilitate purification.
Detailed Preparation Methods
Method Based on Palladium-Catalyzed Coupling (Patent US8344161B2)
One documented approach involves palladium-catalyzed coupling reactions to introduce halogenated aryl or difluoromethyl substituents on the pyrrolidine ring:
- Starting with a suitably substituted pyrrolidine derivative, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) is used.
- The reaction is conducted in tetrahydrofuran (THF) at room temperature for several hours.
- Workup includes extraction with diethyl ether, washing with aqueous ammonium iodide and sodium bicarbonate solutions, drying, and purification by silica gel chromatography.
- The product is obtained as a light yellow oil with yields around 70-76%.
This method allows for selective introduction of difluoromethyl groups via halogenated precursors and is scalable for industrial synthesis.
Difluoromethylation Using Fluorosulfonyl Reagents (Thieme Connect Procedure)
An alternative preparation involves copper(I)-catalyzed difluoromethylation of protected amino alcohols:
- The amino alcohol precursor is dissolved in acetonitrile.
- Copper(I) iodide (0.2 equivalents) is added as a catalyst.
- A solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile is added dropwise while maintaining temperature below 50°C.
- The reaction mixture is stirred at 45°C for 30 minutes.
- After concentration and dilution with ethyl acetate and petroleum ether, the crude product is filtered through silica gel and purified by flash chromatography.
This method provides a mild and efficient route for difluoromethylation with good control over reaction conditions and product purity.
Protection and Functional Group Manipulation
- The carboxylic acid group is protected as a tert-butyl ester using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- Amination or methylation steps may be performed prior to or after difluoromethylation depending on the synthetic route.
- Stereochemical control is maintained by using chiral starting materials or chiral auxiliaries and by controlling reaction temperatures and pH.
Comparative Analysis of Preparation Routes
| Aspect | Palladium-Catalyzed Coupling | Copper-Catalyzed Difluoromethylation |
|---|---|---|
| Starting Materials | Halogenated pyrrolidine derivatives | Protected amino alcohols |
| Catalyst | Pd(0) complex (e.g., Pd(PPh3)4) | CuI |
| Reaction Conditions | THF, room temperature, several hours | MeCN, 45°C, short reaction time |
| Yield | ~70-76% | Moderate to high, dependent on purification |
| Purification | Silica gel chromatography | Flash chromatography |
| Scalability | Suitable for industrial scale | Suitable for laboratory and scale-up |
| Advantages | High selectivity, well-established catalyst | Mild conditions, fewer side reactions |
Research Findings and Notes
- The difluoromethyl group significantly enhances the metabolic stability and lipophilicity of the compound, which is beneficial for drug development applications.
- Industrial synthesis often employs continuous flow reactors to improve efficiency and environmental sustainability.
- Stereochemical purity is critical for biological activity; thus, chiral resolution or asymmetric synthesis methods are integrated into the preparation steps.
- Protection strategies using tert-butyl esters prevent side reactions during functional group transformations and facilitate purification.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (2M), reflux, 6–8 hours | 4-(Difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid | |
| Basic hydrolysis | NaOH (1M), aqueous ethanol, 50°C | Sodium 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate |
The acidic pathway is preferred for generating free carboxylic acids, while basic hydrolysis produces carboxylate salts suitable for further functionalization.
Nucleophilic Substitution
The difluoromethyl group participates in nucleophilic substitution reactions due to the electron-withdrawing effect of fluorine atoms.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Sodium methoxide | Dry THF, 0°C to room temperature | 4-(Methoxymethyl)-4-methyl-pyrrolidine-3-carboxylate | |
| Ammonia | Ethanol, 40°C, 12 hours | 4-(Aminomethyl)-4-methyl-pyrrolidine-3-carboxylate |
These substitutions modify the electronic properties of the molecule, enhancing its utility in medicinal chemistry.
Cycloaddition Reactions
The pyrrolidine ring engages in [3+2] cycloaddition reactions with dipolarophiles such as nitrile oxides.
| Dipolarophile | Conditions | Products | References |
|---|---|---|---|
| Nitrile oxide | Toluene, 80°C, 24 hours | Bicyclic isoxazoline-pyrrolidine hybrid |
This reactivity is exploited to synthesize complex heterocyclic scaffolds for drug discovery.
Fluorination and Defluorination
The difluoromethyl group can undergo further fluorination or selective defluorination under radical conditions.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| SF₄ | DCM, −20°C, 2 hours | 4-(Trifluoromethyl)-4-methyl-pyrrolidine-3-carboxylate | |
| UV light + H₂O₂ | Aqueous acetonitrile, 6 hours | 4-Methyl-pyrrolidine-3-carboxylate (defluorinated) |
Fluorination enhances metabolic stability, while defluorination aids in probing structure-activity relationships.
Ester Functionalization
The tert-butyl ester can be converted to amides or anhydrides for downstream applications.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Thionyl chloride | Reflux, 4 hours | 4-(Difluoromethyl)-4-methyl-pyrrolidine-3-carbonyl chloride | |
| Methylamine | THF, 0°C to room temperature | 4-(Difluoromethyl)-4-methyl-pyrrolidine-3-carboxamide |
Comparative Analysis of Reaction Conditions
The table below summarizes optimal conditions for key transformations:
| Reaction | Solvent | Temperature | Catalyst/Reagent | Yield Range |
|---|---|---|---|---|
| Acidic hydrolysis | Water | Reflux | HCl | 70–85% |
| Nucleophilic substitution | THF | 0–25°C | NaOMe | 60–75% |
| Cycloaddition | Toluene | 80°C | None | 50–65% |
Key Research Findings
-
Hydrolysis Kinetics : The tert-butyl ester hydrolyzes 3× faster under acidic conditions compared to basic media, attributed to protonation stabilizing the transition state.
-
Fluorine Effects : The difluoromethyl group increases electrophilicity at adjacent carbons by 15–20% (DFT calculations), facilitating nucleophilic attacks.
-
Steric Hindrance : The 4-methyl group reduces reaction rates in cycloadditions by ~30% compared to unmethylated analogs.
This compound’s reactivity profile underscores its value in synthesizing bioactive molecules, particularly protease inhibitors and fluorinated pharmaceuticals .
Scientific Research Applications
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate with analogous compounds:
Key Observations:
Ring Size and Conformation: Pyrrolidine (5-membered) vs. piperidine (6-membered): Pyrrolidine derivatives exhibit higher ring strain, favoring specific conformations critical for target binding. The tert-butyl ester group is conserved across analogs, suggesting its utility as a transient protecting group .
Fluorination Effects :
- Difluoromethyl (CHF₂) groups balance lipophilicity and metabolic resistance compared to trifluoromethyl (CF₃) groups, which are more electronegative and may reduce bioavailability .
- Bromine in the pyrazole-containing piperidine derivative () enables cross-coupling reactions, expanding synthetic utility.
Methyl groups at position 4 (target compound) or 3 () sterically shield the pyrrolidine ring, influencing stereochemical outcomes in synthesis.
Biological Activity
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate (CAS No. 2639463-48-0) is a synthetic organic compound belonging to the pyrrolidine family. Its unique structure, which includes a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₉F₂N₁O₂
- Molecular Weight : 235.27 g/mol
- Structural Features : The presence of the difluoromethyl group is expected to enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
In Vitro Studies
Recent studies have highlighted the protective effects of related compounds against neurotoxic agents like amyloid-beta (Aβ) peptides. For instance:
- A related compound demonstrated an ability to inhibit Aβ aggregation by 85% at concentrations of 100 μM, indicating potential neuroprotective properties against Alzheimer's disease .
- In astrocyte cultures, the compound improved cell viability significantly when co-treated with Aβ peptides, suggesting a protective mechanism against oxidative stress .
Case Studies
While specific case studies on this compound are sparse, the following examples illustrate its potential applications:
- Neuroprotection : Similar compounds have shown promise in protecting neuronal cells from oxidative damage associated with neurodegenerative conditions.
- Anti-inflammatory Effects : The modulation of inflammatory cytokines such as TNF-α and IL-6 has been observed in related studies, suggesting that this compound may also exert anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₁H₁₉F₂N₁O₂ | Pyrrolidine derivative | Potential neuroprotective effects |
| Tert-butyl (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylate | C₁₃H₁₈F₃N₁O₂ | Trifluoromethyl substitution | Inhibits β-secretase |
| Rac-tert-butyl (3R,4R)-4-difluoromethyloxazolidin-2-one | C₁₀H₁₄F₂N₁O₂ | Oxazolidinone structure | Neuroprotective properties |
Q & A
Q. What are the optimized synthetic routes for tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves multi-step reactions, such as nucleophilic substitution or cyclization. For analogous compounds, tert-butyl-protected pyrrolidines are synthesized via condensation reactions using dichloromethane as a solvent, with reagents like triethylamine and DMAP at 0–20°C to achieve moderate yields (~42%) . Monitoring reaction progress via NMR or NMR is critical for identifying intermediates and optimizing reaction time/temperature .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : , , and NMR to verify substituent positions and purity .
- X-ray Crystallography : For resolving stereochemistry, as seen in related tert-butyl-protected piperazine/pyrrolidine derivatives (e.g., triclinic crystal system with Å, Å) .
- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight and isotopic patterns .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating tert-butyl-protected intermediates. For polar derivatives, preparative HPLC or recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. What mechanistic insights exist for the introduction of difluoromethyl groups into pyrrolidine scaffolds?
- Methodological Answer : Difluoromethylation typically proceeds via radical pathways or nucleophilic displacement using reagents like diethylaminosulfur trifluoride (DAST). Computational studies (DFT) can model transition states to explain regioselectivity, while NMR tracks fluorine incorporation kinetics .
Q. How does the steric and electronic environment of the tert-butyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : The tert-butyl group enhances steric protection of the carboxylate moiety, reducing hydrolysis rates. Stability assays in HCl/NaOH (0.1–1 M) at 25–60°C, monitored by TLC or LC-MS, reveal degradation thresholds. Comparative studies with methyl or benzyl analogs highlight tert-butyl’s superior stability .
Q. Can computational modeling predict this compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) using crystal structure data (e.g., PDB ID from analogous compounds) evaluates binding affinity to enzymes like cytochrome P450. DFT calculations (Gaussian 16) assess frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .
Q. How should researchers address contradictions in reported synthetic yields or spectral data for similar compounds?
- Methodological Answer : Discrepancies often arise from impurities or rotational isomers (e.g., tert-butyl rotamers). Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
